molecular formula C17H28O B1248069 Durissimol A

Durissimol A

Cat. No.: B1248069
M. Wt: 248.4 g/mol
InChI Key: XIPKJBRKFFRDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Durissimol A is a naturally occurring primary propargyl alcohol initially isolated from marine sponges, as part of a series of linear and branched C16–C33 metabolites containing 2,4-dien-1-ol fragments . Structurally, this compound features a propargyl alcohol moiety (HC≡C–CH2–OH) and conjugated diene system, which contributes to its reactivity and bioactivity. While its specific biological roles remain under investigation, related compounds in its class exhibit antitumor, antifouling, and enzyme-inhibitory properties, positioning this compound as a compound of significant pharmacological interest .

Properties

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

8-methylhexadeca-2,4-diyn-1-ol

InChI

InChI=1S/C17H28O/c1-3-4-5-6-8-11-14-17(2)15-12-9-7-10-13-16-18/h17-18H,3-6,8,11-12,14-16H2,1-2H3

InChI Key

XIPKJBRKFFRDDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)CCC#CC#CCO

Synonyms

durissimol A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Durissimol A belongs to a broader family of polyacetylenic and propargyl alcohol-derived natural products. Below is a systematic comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Compound Source Core Structure Key Bioactivity Reference(s)
This compound Marine sponges/roundworm 2,4-Dien-1-ol + propargyl alcohol Under investigation
Durissimol B Marine sponges Analogous to this compound with modifications Antitumor (NUGC cells)
Raspailynes Raspailia sponges 1,5-Dien-3-ynes Convert to toxic aldehydes (e.g., 4-en-2-ynal)
Callyspongynes A/B Callyspongia truncata Polyacetylenic alcohols (C16–C33) Antifouling; MMP-1 inhibition
Renierin-2 Marine sponges Propargyl alcohol derivative Structural similarity to this compound
Callyspongenols A–C Callyspongia spp. Allylic lipids with sulfate groups Antifouling; potential organic tin replacements

Key Differences and Implications

Structural Variations :

  • This compound vs. Durissimol B : Both share the 2,4-dien-1-ol backbone, but Durissimol B’s antitumor activity against NUGC cells suggests functional group modifications (e.g., hydroxylation or stereochemistry) enhance bioactivity .
  • Propargyl Alcohols vs. Polyacetylenes : this compound and Renierin-2 (propargyl alcohols) lack the extended conjugated triple bonds seen in Callyspongynes and Raspailynes, which may explain differences in membrane interaction and toxicity .

Biological Source Discrepancies: this compound’s reported isolation from both sponges and roundworms highlights the need for further taxonomic verification. Sponge-derived metabolites often associate with symbiotic microbes, whereas roundworm origins may imply distinct biosynthetic pathways .

Enzyme Inhibition: Callysponginol sulfate A (a sulfated derivative) inhibits membrane-type 1 matrix metalloproteinase (MMP-1), a target absent in this compound studies . Antifouling Properties: Callyspongenols and Callyspongynes exhibit antifouling effects absent in this compound, likely due to their sulfate groups or longer hydrophobic chains .

Q & A

Basic Research Questions

Q. What are the established methods for isolating Durissimol A from natural sources, and how are purity thresholds validated?

  • Methodology : Use column chromatography (e.g., silica gel, HPLC) for isolation, followed by spectroscopic validation (NMR, MS) and comparison with literature data. Purity is quantified via HPLC-UV (>95% peak area) and corroborated by melting point consistency .
  • Experimental Design : Include negative controls (solvent-only extracts) and replicate extractions (n ≥ 3) to assess variability in yield and purity .

Q. How is the stereochemical configuration of this compound determined, and what analytical techniques are prioritized?

  • Methodology : Combine X-ray crystallography (for absolute configuration) with circular dichroism (CD) and NOESY NMR to resolve chiral centers. Cross-validate with computational models (DFT calculations) .
  • Data Interpretation : Address discrepancies between predicted and observed optical rotations by re-examining solvent effects or crystallographic parameters .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are false positives mitigated?

  • Methodology : Employ dose-response assays (e.g., IC50 determination in cancer cell lines) with positive/negative controls. Use counterscreens (e.g., cytotoxicity in non-target cells) and orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) to confirm specificity .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

  • Analysis Framework : Conduct a meta-analysis of published dose ranges, cell lines, and assay conditions. Replicate key experiments under standardized protocols (e.g., ATCC cell lines, fixed serum concentrations) to isolate variables .
  • Troubleshooting : If discrepancies persist, evaluate compound stability (e.g., light, temperature) and batch-to-batch variability via LC-MS profiling .

Q. What strategies optimize the synthetic yield of this compound derivatives while maintaining stereoselectivity?

  • Methodology : Use DoE (Design of Experiments) to test reaction parameters (temperature, catalyst load, solvent polarity). Monitor intermediates via in-situ IR or LC-MS to identify kinetic vs. thermodynamic control pathways .
  • Data Validation : Compare synthetic yields across ≥3 independent trials and characterize by 2D NMR to confirm stereochemical fidelity .

Q. How can computational modeling (e.g., molecular docking) guide the structure-activity relationship (SAR) analysis of this compound analogs?

  • Workflow : Dock analogs into target protein structures (PDB) using AutoDock Vina, then validate predictions with SPR (surface plasmon resonance) binding assays. Prioritize compounds with ΔG ≤ -8 kcal/mol and <1 nM KD .
  • Limitations : Address false docking poses by incorporating molecular dynamics (MD) simulations (≥100 ns trajectories) to assess binding stability .

Q. What protocols ensure reproducibility in this compound’s pharmacokinetic studies across different animal models?

  • Standardization : Use isogenic animal cohorts, fixed dosing regimens (e.g., oral vs. intravenous), and LC-MS/MS for plasma quantification. Report parameters (t1/2, Cmax) with 95% confidence intervals .
  • Contradiction Management : If bioavailability varies, analyze differences in gut microbiota or metabolic enzyme expression via RNA-seq .

Methodological Best Practices

  • Data Reporting : Follow the Beilstein Journal’s guidelines for experimental sections: disclose solvent grades, instrument models, and software versions to enable replication .
  • Ethical Compliance : For in vivo studies, document IACUC approval numbers and anesthesia protocols in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Durissimol A
Reactant of Route 2
Reactant of Route 2
Durissimol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.